2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid

Lipophilicity Drug Design ADME

Halogenated benzoic acid derivatives with precise substitution patterns are often difficult to source with reliable purity for receptor binding assays. This compound solves that problem as a well-characterized CCK1R agonist chemotype (EC50 ≈ 1000 nM in CHO cell calcium flux assays) with a distinct 6-(3-chloro-4-fluorophenoxy) scaffold (XLogP3 = 4.3, TPSA = 46.5 Ų). - ≥95% purity ensures reproducible baseline activity for SAR optimization. - Single-batch synthesis via adapted Vilsmeier-Haack conditions provides a consistent supply. - Ideal probe for halogen bonding studies and ADME profiling against simpler dichloro or mono-fluoro analogs.

Molecular Formula C13H7Cl2FO3
Molecular Weight 301.09 g/mol
CAS No. 1485267-27-3
Cat. No. B1454432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid
CAS1485267-27-3
Molecular FormulaC13H7Cl2FO3
Molecular Weight301.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)OC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H7Cl2FO3/c14-8-2-1-3-11(12(8)13(17)18)19-7-4-5-10(16)9(15)6-7/h1-6H,(H,17,18)
InChIKeyAGILPIWWKWXLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid: Chemical Class & Basic Characteristics


2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid (CAS 1485267-27-3) is a halogenated benzoic acid derivative with the molecular formula C13H7Cl2FO3 and a molecular weight of 301.09 g/mol [1]. It is characterized by a 2-chloro substitution on the benzoic acid core and a 6-(3-chloro-4-fluorophenoxy) ether linkage [1][2]. The compound is typically supplied as a powder with a purity of ≥95% and is intended for research and development applications [2].

Chemistry Halogenated benzoic acid scaffold with 6-(3-chloro-4-fluorophenoxy) substitution pattern
Format Supplied as powder; R&D grade purity specification supports reproducible assay design
Selection Logic Distinct halogen profile enables structure-activity relationship (SAR) and target-engagement studies

Why In-Class Analogs Cannot Substitute 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid


Within the class of halogenated benzoic acid derivatives, subtle variations in substitution pattern profoundly affect molecular properties and biological activity. For example, the presence of a 6-(3-chloro-4-fluorophenoxy) group in this compound confers a distinct lipophilicity (XLogP3 = 4.3) and hydrogen-bonding potential (TPSA = 46.5 Ų) [1], which cannot be replicated by simple dichlorobenzoic acids or mono-fluorinated analogs. Generic substitution risks using a compound with mismatched polarity, solubility, or target engagement profiles. The quantitative evidence below demonstrates specific property differences that directly impact experimental outcomes and procurement decisions.

Lipophilicity Mismatch Replacing with simple dichlorobenzoic acids may shift membrane permeability context due to significant differences in computed XLogP3 values
Altered H-Bonding Profile Substituting with mono-fluorinated or non-fluorinated analogs reduces topological polar surface area, which may alter solubility and absorption context
Target Engagement Variability CCK1R functional activity is scaffold-dependent; structural analogs lacking the specific 2-chloro-6-phenoxy motif may not reproduce reported target-engagement context

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid: Quantitative Differentiation from Close Analogs


Lipophilicity Comparison

The compound exhibits a computed XLogP3 value of 4.3 [1], which is substantially higher than that of the unsubstituted analog 2,6-dichlorobenzoic acid (XLogP3 ≈ 2.6 [2]) and comparable to other mono-chloro, mono-fluoro phenoxybenzoic acids such as 5-chloro-2-(3-fluorophenoxy)benzoic acid (XLogP3 ≈ 4.0 [3]). This increased lipophilicity predicts improved passive membrane diffusion and potentially higher cellular uptake [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 4.3
2,6-Dichlorobenzoic acid: 2.6
5-Cl-2-(3-F-phenoxy) analog: 4.0
Supports distinct membrane permeability profile
Higher lipophilicity may influence cellular uptake kinetics in ADME assays
Lipophilicity Drug Design ADME

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid is 46.5 Ų [1], which is approximately 25% larger than that of 2,6-dichlorobenzoic acid (TPSA = 37.3 Ų [2]). This increase reflects the additional oxygen atoms in the phenoxy ether linkage and the fluorine substituent, enhancing the compound's capacity for hydrogen bonding and polar interactions [1].

Polar Surface Area (TPSA)
Cross-study comparable
Target: 46.5 Ų
2,6-Dichlorobenzoic acid: 37.3 Ų
Altered H-bonding potential context
Elevated TPSA suggests altered absorption and distribution characteristics
Polar Surface Area Solubility Drug-likeness

Molecular Weight and Halogen Content Comparison

With a molecular weight of 301.09 g/mol and two chlorine atoms plus one fluorine atom [1], this compound is heavier and more heavily halogenated than related phenoxybenzoic acids such as 5-chloro-2-(3-fluorophenoxy)benzoic acid (MW = 266.65 g/mol, one Cl, one F) and 2-chloro-6-phenoxybenzoic acid (MW = 248.66 g/mol, one Cl, no F) . The additional halogenation increases the potential for halogen bonding interactions and alters the compound's electronic properties [1].

MW & Halogen Content
Cross-study comparable
Target: 301.09 g/mol (2 Cl, 1 F)
Analog: 266.65 g/mol (1 Cl, 1 F)
Distinct molecular recognition context
Higher halogen content impacts halogen-bonding and electronic properties
Molecular Weight Halogen Bonding Structure-Activity Relationship

CCK1R Activity Profile

In a functional assay measuring intracellular calcium responses in CHO cells expressing human CCK1R, 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid exhibited an EC50 of approximately 1000 nM [1]. This is orders of magnitude weaker than the endogenous peptide agonist CCK-8 (EC50 ≈ 0.01-0.1 nM in comparable assays) [2] and significantly less potent than optimized small-molecule agonists (e.g., EC50 = 0.039 nM [1][3]). While not a potent agonist, this data defines the compound's baseline activity at a therapeutically relevant GPCR, providing a reference point for structure-activity studies.

CCK1R Activity
Supporting evidence
EC50 ~1000 nM
CHO cell calcium flux assay
Supports CCK1R target-engagement assay context
Defines baseline activity for SAR optimization; not a potent agonist
CCK1R G-protein coupled receptor Calcium flux assay

Commercial Purity Specification

Multiple reputable vendors, including American Elements and ChemSpace, consistently specify a minimum purity of 95% for 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid [1][2]. This purity level is comparable to or exceeds that of many in-class analogs offered by general chemical suppliers (often 95% minimum) . However, the specific combination of substituents in this compound requires rigorous quality control to ensure batch-to-batch consistency, which is critical for quantitative biological assays.

Purity Specification
Supporting evidence
≥95%
Multiple vendor datasheets
Meets standard R&D purity requirements
Consistent specification reduces procurement risk for quantitative assays
Purity Quality Control Reproducibility

Synthetic Accessibility and Scalability

A one-step synthetic protocol utilizing adapted Vilsmeier-Haack conditions has been reported to produce 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid in quantitative yield [1]. This contrasts with multi-step syntheses for structurally related benzoic acid derivatives, which often require 3-6 steps with overall yields below 60% [2]. The high-yielding, straightforward synthesis implies lower production costs and more reliable supply for large-scale research programs.

Synthetic Accessibility
Class-level inference
One-step synthesis
Quantitative yield reported
Supports reliable bulk supply context
Adapted Vilsmeier-Haack conditions enable cost-effective scale-up
Synthesis Yield Process Chemistry

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid: Application Scenarios


CCK1R SAR Studies

The compound's weak but detectable CCK1R agonist activity (EC50 ≈ 1000 nM in CHO cell calcium flux assays) [1] makes it a valuable starting point for medicinal chemistry optimization. Its unique substitution pattern (2-chloro, 6-(3-chloro-4-fluorophenoxy)) provides a distinct chemotype for exploring structure-activity relationships around the cholecystokinin receptor, which is implicated in appetite regulation and gastrointestinal disorders. Researchers can use this scaffold to systematically vary substituents and improve potency, leveraging the baseline activity data.

ADME Property Profiling and Drug-likeness Assessment

With a computed XLogP3 of 4.3 and TPSA of 46.5 Ų [2], this compound occupies a physicochemical space that is distinct from simpler dichlorobenzoic acids and mono-fluorinated analogs. It is ideally suited for in vitro assays designed to measure membrane permeability, metabolic stability, and plasma protein binding. Comparative studies against analogs with different lipophilicity and polar surface area profiles can elucidate the impact of halogenation patterns on ADME properties, informing the design of more drug-like candidates.

Synthetic Methodology Development and Process Chemistry Optimization

The reported one-step, quantitative-yield synthesis via adapted Vilsmeier-Haack conditions [3] positions this compound as a benchmark substrate for developing novel halogenation or etherification methodologies. Process chemists can evaluate alternative catalytic systems, green solvents, or flow chemistry approaches using this robust, high-yielding transformation as a baseline. The compound's availability and straightforward synthesis make it a practical model system for scaling up halogenated benzoic acid derivatives.

Chemical Biology Tool for Halogen Bonding Investigations

The presence of two chlorine atoms and one fluorine atom [2] creates a halogen-rich surface capable of engaging in halogen bonding interactions with biological targets. This compound can serve as a probe to study the role of halogen bonding in molecular recognition events, such as protein-ligand binding or nucleic acid interactions. Its well-defined purity (≥95%) and structural features make it a reliable chemical biology tool for crystallographic or biophysical studies.

Application
Selection Property
Validation Focus
CCK1R SAR Studies
Target engagement context (EC50 ~1000 nM)
Functional assay optimization and scaffold derivatization
ADME Property Profiling
Lipophilicity (XLogP3 = 4.3) and TPSA (46.5 Ų) context
In vitro permeability and metabolic stability assays
Process Chemistry Optimization
Scalable one-step synthetic route
Reaction yield and purity consistency for bulk supply
Halogen Bonding Probe
Multi-halogenated scaffold (2 Cl, 1 F)
Biophysical and structural biology recognition studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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